2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid is a complex organic compound with a molecular formula of C20H25N3O5 This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a hydroxy group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, ensuring that the compound is produced in a cost-effective manner .
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzyloxycarbonyl group can produce an amine .
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and physiological processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyloxycarbonyl-protected amino acids and hydroxy-substituted pyridinyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .
Uniqueness
What sets 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H25N3O5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-hydroxy-3-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H25N3O5/c1-13(2)23(3)16-10-9-15(11-21-16)18(24)17(19(25)26)22-20(27)28-12-14-7-5-4-6-8-14/h4-11,13,17-18,24H,12H2,1-3H3,(H,22,27)(H,25,26) |
InChI Key |
GYEVUOWSIZSXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=NC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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